molecular formula C8H14N4O11P2 B13897385 [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B13897385
M. Wt: 404.16 g/mol
InChI Key: RQKDGRDHJHINET-UHFFFAOYSA-N
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Description

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a dihydroxyoxolane moiety, and a phosphono hydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multi-step organic reactions. One common approach is the condensation of a triazine derivative with a dihydroxyoxolane precursor, followed by phosphorylation. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and scalability, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the oxolane moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. It can be used to study enzyme kinetics, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or antimicrobial agents, contributing to the development of new pharmaceuticals.

Industry

Industrially, this compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and applications. Its ability to undergo diverse reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H14N4O11P2

Molecular Weight

404.16 g/mol

IUPAC Name

[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)

InChI Key

RQKDGRDHJHINET-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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